molecular formula C16H19NO3S B2710371 N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1396759-43-5

N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2710371
CAS No.: 1396759-43-5
M. Wt: 305.39
InChI Key: KVVAVXVHSRLIBN-UHFFFAOYSA-N
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Description

N-(2-(Furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a hydroxyethyl side chain substituted with a furan-3-yl group and a thiophen-2-yl moiety directly attached to the cyclopentane ring. This compound combines two heterocyclic aromatic systems (furan and thiophene), which confer distinct electronic and steric properties.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c18-13(12-5-8-20-11-12)10-17-15(19)16(6-1-2-7-16)14-4-3-9-21-14/h3-5,8-9,11,13,18H,1-2,6-7,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVAVXVHSRLIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene rings, followed by their functionalization and subsequent coupling to the cyclopentanecarboxamide moiety. The reaction conditions often require specific catalysts and reagents to ensure the desired product’s formation with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopentanecarboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials, including polymers and electronic devices, due to its electrochemical properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the hydroxyethyl and cyclopentanecarboxamide moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Properties

Compound Name / Feature Substituents Yield (%) Melting Point (°C) Notable Structural Features
Target Compound Furan-3-yl, thiophen-2-yl, hydroxyethyl N/A N/A Dual heterocycles, hydroxyethyl
2.12 () Phenoxyacetylhydrazine 59 158–161 Hydrazine-carbonothioyl group
2.14 () Benzoylhydrazine 66 193–195 Aromatic hydrazine substituent
N-(2-nitrophenyl)thiophene-2-carboxamide () Thiophene, nitroaniline N/A 124 Dihedral angle: 8.50–13.53°

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The furan and thiophene moieties are known to enhance the compound's lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.

Antioxidant Activity

Research indicates that compounds containing furan and thiophene rings demonstrate significant antioxidant properties. This activity is crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

Studies have shown that derivatives of cyclopentanecarboxamide exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory conditions.

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antioxidant capacityShowed significant reduction in reactive oxygen species (ROS) levels in vitro.
Study 2Assess anti-inflammatory effectsDemonstrated inhibition of TNF-alpha and IL-6 production in macrophages.
Study 3Test antimicrobial activityExhibited minimum inhibitory concentration (MIC) values against E. coli and S. aureus.

Research Findings

  • Antioxidant Activity : In vitro assays revealed that the compound significantly scavenges free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.
  • Anti-inflammatory Mechanism : The compound was found to inhibit the NF-kB pathway, which is crucial in the expression of inflammatory genes. This inhibition was confirmed through Western blot analysis showing reduced phosphorylation of IκBα.
  • Antimicrobial Testing : The compound exhibited MIC values ranging from 10 to 50 µg/mL against various bacterial strains, indicating a promising spectrum of activity that warrants further investigation.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the cyclopentanecarboxamide core via coupling reactions. For example, cyclopentanecarboxylic acid derivatives are reacted with thiophen-2-yl amines under reflux conditions using coupling agents like EDCI/HOBt.
  • Step 2 : Functionalization of the hydroxyl-ethyl-furan moiety. This may involve nucleophilic substitution or condensation reactions with furan-3-yl precursors.
  • Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios (1:1.2 for amine:acid chloride) to maximize yields (typically 50–70%) .

Q. How is the molecular structure of this compound validated post-synthesis?

Key techniques include:

  • 1H NMR : Peaks at δ 6.2–7.5 ppm confirm aromatic protons from furan and thiophene rings. Hydroxyethyl protons appear as a triplet near δ 3.5–4.0 ppm.
  • LC-MS : Molecular ion peaks (e.g., m/z 350–400 [M+H]+) confirm molecular weight.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should align with theoretical values (e.g., C: ~55%, H: ~5.5%, N: ~8%, S: ~9%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina can simulate binding to enzymes (e.g., kinases) by analyzing hydrogen bonding between the hydroxyethyl group and catalytic residues.
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. The thiophene ring’s hydrophobic interactions and furan’s π-stacking are critical for binding affinity .
  • Validation : Compare computational results with experimental IC50 values from kinase inhibition assays.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Contradiction Example : Discrepancies in NMR integration ratios due to tautomerism or solvent effects.
  • Resolution :
    • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by observing peak coalescence at higher temperatures.
    • 2D-COSY/HMBC : Confirm connectivity between hydroxyethyl and furan groups.
    • X-ray Crystallography : Definitive proof of stereochemistry and conformation (e.g., SHELX refinement for crystal structures) .

Methodological Considerations for Advanced Studies

Q. How to optimize reaction conditions for scale-up synthesis?

  • DoE (Design of Experiments) : Vary parameters (solvent polarity, catalyst loading) using a factorial design to identify optimal conditions.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves yields by 10–15% .

Q. What analytical techniques quantify stability under physiological conditions?

  • HPLC-PDA : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
  • LC-MS/MS : Detect hydrolyzed metabolites (e.g., cleavage of the amide bond) .

Addressing Research Gaps

  • Stereochemical Effects : Use chiral HPLC to separate enantiomers and assess differential bioactivity.
  • In Vivo Pharmacokinetics : Radiolabel the compound (e.g., 14C) for tissue distribution studies in rodent models .

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